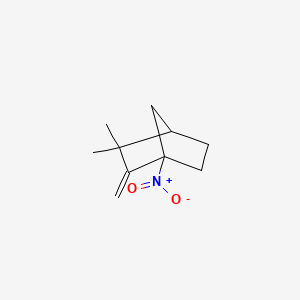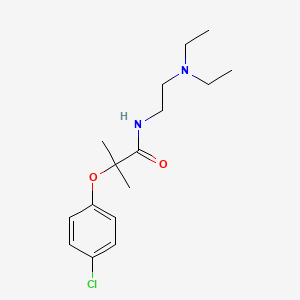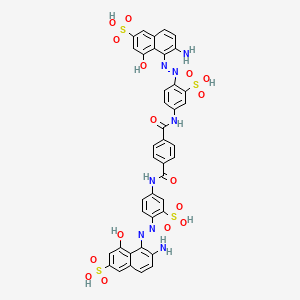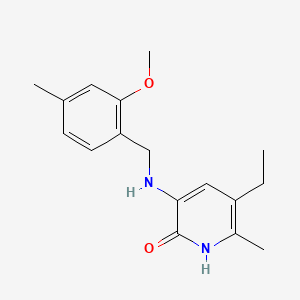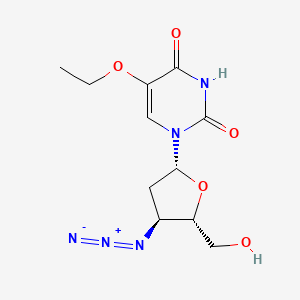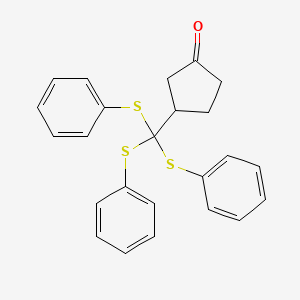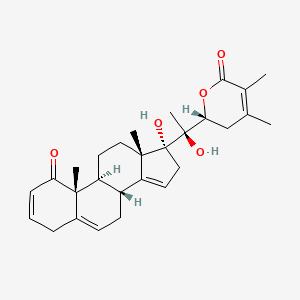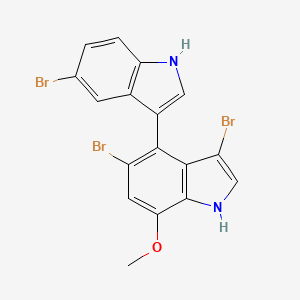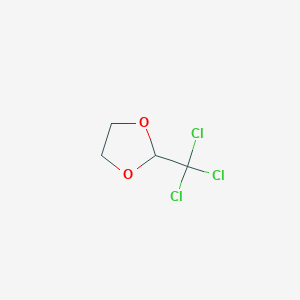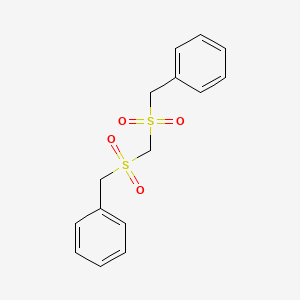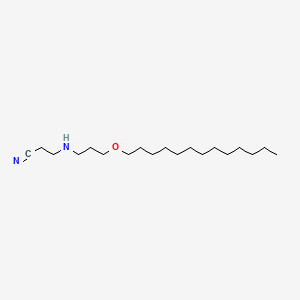
Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- is a chemical compound with the molecular formula C19H38N2O. It is also known by its systematic name, Propanenitrile, 3-amino-, N-(3-(C12-15-alkyloxy)propyl) derivs . This compound is characterized by its long aliphatic chain and nitrile functional group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- typically involves the reaction of a tridecyloxypropylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Applications De Recherche Scientifique
Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular functions and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile, 3-amino-, N-(3-(C12-15-alkyloxy)propyl) derivs: Similar in structure but with variations in the alkyloxy chain length.
3-Aminopropionitrile: Lacks the long aliphatic chain present in Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)-.
Uniqueness
Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)- is unique due to its long aliphatic chain, which imparts specific physical and chemical properties. This makes it suitable for applications that require hydrophobic interactions and specific molecular conformations .
Propriétés
Numéro CAS |
68239-20-3 |
|---|---|
Formule moléculaire |
C19H38N2O |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
3-(3-tridecoxypropylamino)propanenitrile |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22-19-14-17-21-16-13-15-20/h21H,2-14,16-19H2,1H3 |
Clé InChI |
NYRMZTSOGRXXIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCCCNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


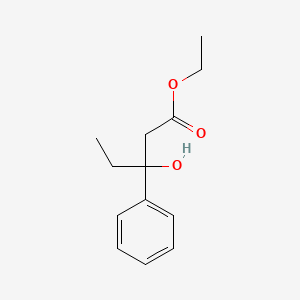
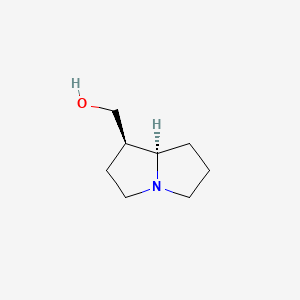
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
